N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique triazaspirodecadiene structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazaspirodecadiene core, followed by the introduction of the chloromethylphenyl and dimethylphenyl groups through substitution reactions. The ethylsulfanyl group is then added via a nucleophilic substitution reaction. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazaspirodecadiene core or other functional groups.
Substitution: Halogen atoms in the chloromethylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activity or protein interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazaspirodecadiene core and functional groups contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE include other triazaspirodecadiene derivatives with different substituents. Examples include:
- N-(3-BROMO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the triazaspirodecadiene core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-5-32-23-22(19-10-9-16(2)17(3)15-19)28-25(29-23)11-13-30(14-12-25)24(31)27-21-8-6-7-20(26)18(21)4/h6-10,15H,5,11-14H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDRYSJEGUZPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C)N=C1C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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